molecular formula C11H22N2O2 B3010924 n-cyclohexyl(tert-butoxy)carbohydrazide CAS No. 515863-45-3

n-cyclohexyl(tert-butoxy)carbohydrazide

Cat. No.: B3010924
CAS No.: 515863-45-3
M. Wt: 214.309
InChI Key: AYPHCQBVZSOTRL-UHFFFAOYSA-N
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Description

N-cyclohexyl(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H22N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its tert-butyl 1-cyclohexylhydrazine-1-carboxylate structure, which contributes to its unique properties and reactivity .

Scientific Research Applications

N-cyclohexyl(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 1-Cyclohexylhydrazinecarboxylic acid tert-butyl ester is not available, it’s important to note that the use of perchloric acid (HClO4) in tert-butyl acetate, a common condition in the formation of tert-butyl esters, is potentially hazardous .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl(tert-butoxy)carbohydrazide typically involves the reaction of cyclohexylhydrazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclohexylhydrazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl(tert-butoxy)carbohydrazide
  • N-ethyl(tert-butoxy)carbohydrazide
  • N-phenyl(tert-butoxy)carbohydrazide

Uniqueness

N-cyclohexyl(tert-butoxy)carbohydrazide is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of sterically hindered compounds.

Properties

IUPAC Name

tert-butyl N-amino-N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPHCQBVZSOTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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